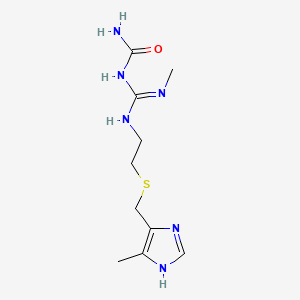

西咪替丁胍脲

描述

Guanylurea cimetidine is a chemical compound resulting from the biotransformation of cimetidine , a widely used medication for treating gastric ulcers and gastroesophageal reflux disease (GERD). When cimetidine undergoes hydrolysis, it cleaves the cyanoguanidino group, leading to the formation of guanylurea. This compound is an essential indicator of cimetidine presence in anaerobic environments .

Synthesis Analysis

The synthesis of guanylurea cimetidine primarily involves the hydrolytic cleavage of cimetidine. In acidic conditions, the cyanoguanidino group in cimetidine reacts quantitatively to yield guanylurea. High-performance liquid chromatography (HPLC) analysis confirms this transformation .

科学研究应用

Enhanced Gas Chromatography-Mass Spectrometry (GC-MS)-Based Analysis

Guanylurea is used in the development of enhanced GC-MS-based analysis methods for tracking the occurrence of non-volatile biguanide compounds in liquid samples . It is a key component in the pretreatment procedure before the associated GC-MS analysis .

Analysis of Metformin and Guanylurea in Water Samples

Guanylurea is a main biotransformation product of Metformin, a widely used drug for type 2 diabetes . The compound is used in the analysis of Metformin and Guanylurea in water samples .

Environmental Impact Study

Guanylurea is used in environmental studies to understand the impact of pharmaceuticals and their transformation products on aquatic wildlife . It is used to analyze the health of freshwater gastropods .

Biochemical and Cellular Stress Response Analysis

Guanylurea is used in the analysis of biochemical and cellular stress responses in organisms . It helps in understanding the impact of pharmaceuticals on the health of organisms .

Biotransformation Pathways of Metformin

Guanylurea is used in the study of biotransformation pathways of Metformin . Certain microbes can degrade Guanylurea, making it a useful compound in these studies .

Aquatic Toxicology

Guanylurea is used in aquatic toxicology studies to understand the impact of pharmaceuticals on aquatic organisms . It helps in understanding the potential risks to aquatic life .

作用机制

Target of Action

Guanylurea cimetidine, also known as Urea,[(methylamino)[[2-[[(5-methyl-1H-imidazol-4-yl)methyl]thio]ethyl]amino]methylene]-, dihydrochloride, primarily targets the histamine H2 receptors . These receptors are located on the basolateral membrane of the gastric parietal cells . The role of these receptors is to regulate gastric acid secretion, which is crucial for digestion .

Mode of Action

Guanylurea cimetidine acts as a competitive antagonist to the histamine H2 receptors . It binds to these receptors, blocking the effects of histamine . This competitive inhibition results in reduced gastric acid secretion, leading to a reduction in gastric volume and acidity .

Biochemical Pathways

The action of Guanylurea cimetidine affects the biochemical pathway of gastric acid secretion . By inhibiting the histamine H2 receptors, it reduces the production of gastric acid, pepsin, and gastrins . Furthermore, it has been found that Guanylurea cimetidine can be transformed into guanidine through a metabolic pathway involving the conversion of guanylurea to guanidine, then to carboxyguanidine, to allophanate, and finally to ammonia and carbon dioxide .

Pharmacokinetics

The pharmacokinetics of Guanylurea cimetidine involves several stages. After administration, the plasma concentration profile follows multicompartmental characteristics . The total systemic clearance is high, mainly determined by renal clearance . The volume of distribution is approximately equal to body weight . The elimination half-life is approximately 2 hours . Following oral administration, two plasma concentration peaks are frequently observed, probably due to discontinuous absorption in the intestine . The absolute bioavailability in healthy subjects is about 60% .

Result of Action

The primary result of Guanylurea cimetidine’s action is the reduction of gastric acid secretion . This leads to a decrease in gastric volume and acidity . Consequently, it helps manage conditions such as gastroesophageal reflux disease, peptic ulcer disease, and indigestion .

Action Environment

The action of Guanylurea cimetidine can be influenced by environmental factors. For instance, it has been found in surface water and sediment, suggesting that wastewater treatment plants and potentially septic system leaks are the most likely sources of the compounds in the environment . Moreover, certain bacterial transport proteins have been shown to export metformin metabolites such as guanylurea . This suggests that the environment can play a significant role in the action, efficacy, and stability of Guanylurea cimetidine.

属性

IUPAC Name |

[N'-methyl-N-[2-[(5-methyl-1H-imidazol-4-yl)methylsulfanyl]ethyl]carbamimidoyl]urea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18N6OS/c1-7-8(15-6-14-7)5-18-4-3-13-10(12-2)16-9(11)17/h6H,3-5H2,1-2H3,(H,14,15)(H4,11,12,13,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWWANUFLANSTTA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=CN1)CSCCNC(=NC)NC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18N6OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90998346 | |

| Record name | N-[N'-Methyl-N-(2-{[(4-methyl-1H-imidazol-5-yl)methyl]sulfanyl}ethyl)carbamimidoyl]carbamimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90998346 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[N'-methyl-N-[2-[(5-methyl-1H-imidazol-4-yl)methylsulfanyl]ethyl]carbamimidoyl]urea | |

CAS RN |

77076-18-7 | |

| Record name | Guanylurea cimetidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077076187 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-[N'-Methyl-N-(2-{[(4-methyl-1H-imidazol-5-yl)methyl]sulfanyl}ethyl)carbamimidoyl]carbamimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90998346 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

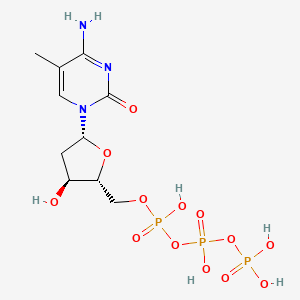

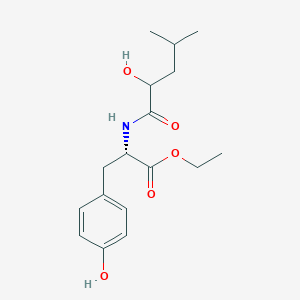

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

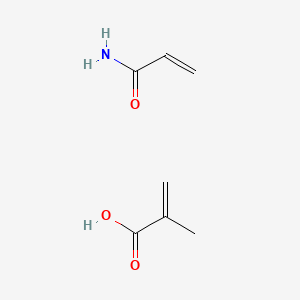

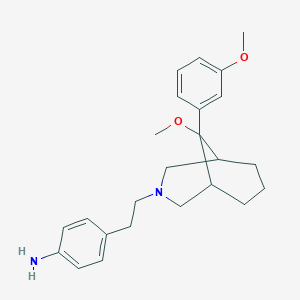

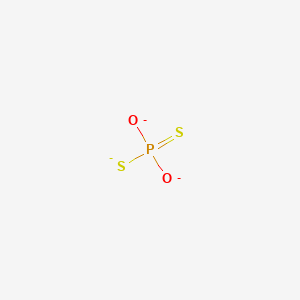

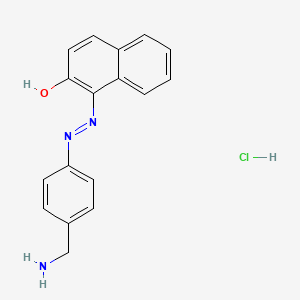

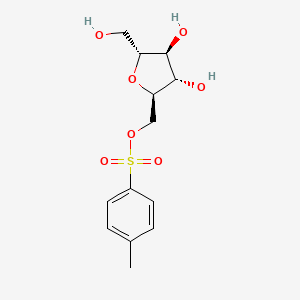

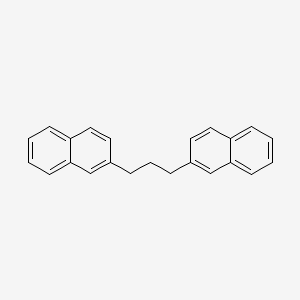

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-{3-[2-(5-Ethyl-3,6-dihydropyridin-1(2h)-yl)ethyl]-1h-indol-2-yl} 1-methyl 4a-[2-(5-ethyl-3,6-dihydropyridin-1(2h)-yl)ethyl]-9-methyl-3,4,4a,9-tetrahydro-2h-carbazole-1,4-dicarboxylate](/img/structure/B1214798.png)